BC 11-38
Overview
Description
BC11-38 is a potent, selective, and biologically active inhibitor of phosphodiesterase 11. This compound has shown significant potential in elevating cyclic adenosine monophosphate levels, protein kinase A-mediated activating transcription factor 1 phosphorylation, and cortisol production in human adrenocortical cells .
Mechanism of Action
Target of Action
BC11-38, also known as 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a potent, selective, and biologically active inhibitor of Phosphodiesterase 11 (PDE11) . PDE11 is an enzyme that catalyzes the hydrolysis of the second messengers cyclic guanosine 3’, 5’-monophosphate (cGMP) and cyclic AMP (cAMP) in intracellular signaling regulation .
Mode of Action
BC11-38 interacts with PDE11 and inhibits its activity. This inhibition results in an increase in the levels of cAMP . The compound displays IC50 values of less than 330 nM for PDE11, indicating its high potency .
Biochemical Pathways
The inhibition of PDE11 by BC11-38 leads to elevated cAMP levels . This increase in cAMP levels triggers PKA-mediated ATF-1 phosphorylation . ATF-1 is a transcription factor that regulates gene expression in response to changes in intracellular cAMP levels.
Result of Action
The increase in cAMP levels and the subsequent PKA-mediated ATF-1 phosphorylation lead to an increase in cortisol production in H295R cells . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress.
Action Environment
The action of BC11-38 can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and humidity. BC11-38 is stable for 24 months when stored in a lyophilized form at room temperature . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Biochemical Analysis
Biochemical Properties
BC11-38 interacts with the enzyme PDE11, inhibiting its activity . The IC50 value for PDE11 is less than 330 nM, indicating a high degree of potency . This interaction leads to an increase in cAMP levels within the cell .
Cellular Effects
The effects of BC11-38 on cellular processes are primarily mediated through its inhibition of PDE11. By inhibiting this enzyme, BC11-38 elevates cAMP levels within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
BC11-38 exerts its effects at the molecular level primarily through its interaction with PDE11 . By inhibiting this enzyme, BC11-38 prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, BC11-38 has been shown to have a stable effect over time . It maintains its potency and selectivity for PDE11, and continues to elevate cAMP levels within the cell .
Metabolic Pathways
BC11-38 is involved in the cAMP signaling pathway through its inhibition of PDE11 . This could potentially affect metabolic flux or metabolite levels within the cell.
Subcellular Localization
Given its target (PDE11) is located in the cytoplasm, it is likely that BC11-38 also localizes to this compartment within the cell .
Preparation Methods
The synthesis of BC11-38 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production of BC11-38 requires stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
BC11-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BC11-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 11 and its effects on cyclic adenosine monophosphate levels.
Biology: Employed in research to understand the role of phosphodiesterase 11 in various biological processes, including cell signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in conditions related to abnormal cyclic adenosine monophosphate levels, such as Cushing’s syndrome and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphodiesterase 11 .
Comparison with Similar Compounds
BC11-38 is unique in its high selectivity and potency as an inhibitor of phosphodiesterase 11. Similar compounds include:
Cilostamide: A selective inhibitor of phosphodiesterase 3.
Tanimilast: A potent inhibitor of phosphodiesterase 4.
Balipodect: A highly selective inhibitor of phosphodiesterase 10.
Compared to these compounds, BC11-38 exhibits a greater than 100-fold selectivity for phosphodiesterase 11 relative to other phosphodiesterase isozymes, making it a valuable tool for studying the specific role of phosphodiesterase 11 in various biological processes .
Properties
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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